4-Chloro-5-fluoropyridin-3-amine
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Overview
Description
4-Chloro-5-fluoropyridin-3-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-3-fluoropyridine is reacted with an amine-containing boronic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl or diarylamine derivatives.
Scientific Research Applications
4-Chloro-5-fluoropyridin-3-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Radiopharmaceuticals: Fluorinated derivatives of this compound are used in positron emission tomography (PET) imaging agents.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms enhance the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it can inhibit kinase enzymes by binding to their active sites, thereby modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-fluoropyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-chloro-5-fluoropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFOGHUMWGLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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